![molecular formula C24H31N5O2 B2984491 4-butyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide CAS No. 899966-97-3](/img/structure/B2984491.png)
4-butyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-butyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H31N5O2 and its molecular weight is 421.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis Techniques : Research highlights various synthesis techniques for pyrazolo[3,4-d]pyrimidine derivatives, including microwave irradiative cyclocondensation, showcasing the efficiency of modern synthetic methods in creating complex heterocyclic compounds. These techniques are pivotal for developing compounds with potential biological activities (Deohate & Palaspagar, 2020).
- Antimicrobial and Anticancer Potential : Studies have explored the antimicrobial and anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. These compounds demonstrate significant biological activities, underlining their potential as therapeutic agents in treating various diseases (Rahmouni et al., 2016; Aggarwal et al., 2013).
- Anticancer and Anti-inflammatory Activities : Novel pyrazolo derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities, highlighting the importance of heterocyclic compounds in developing new therapeutic agents (Hafez et al., 2016).
Chemical Structure and Activity Relationship
- Structural Analysis : The relationship between chemical structure and biological activity is a crucial area of research, with studies focusing on modifications of the pyrazolo[3,4-d]pyrimidine scaffold to enhance biological efficacy. These modifications can significantly impact the compound's interaction with biological targets, influencing its potential therapeutic applications (Deady et al., 2003).
Potential Applications
- Therapeutic Uses : The synthesized compounds' diverse biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects, suggest potential therapeutic applications. Further research and development could lead to the discovery of new drugs based on the pyrazolo[3,4-d]pyrimidine framework (Kaping et al., 2020).
Properties
IUPAC Name |
4-butyl-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-4-5-6-18-8-10-19(11-9-18)23(30)27-28-15-25-22-21(24(28)31)14-26-29(22)20-12-7-16(2)17(3)13-20/h7,12-15,18-19H,4-6,8-11H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPPXAQQCOISFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
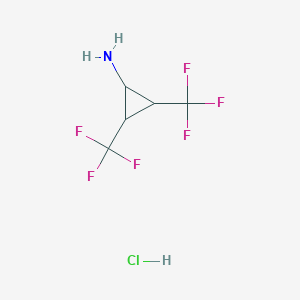
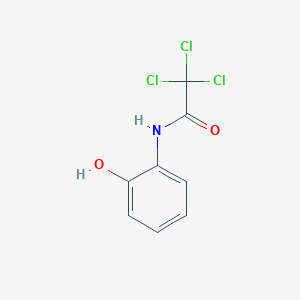
![2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2984410.png)

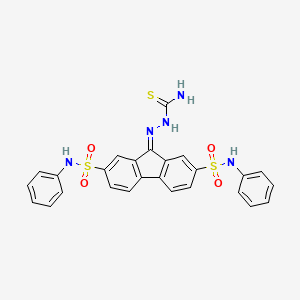
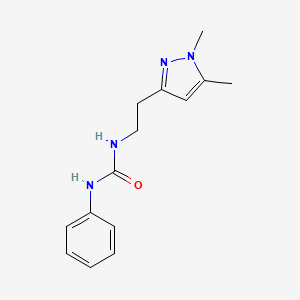
![2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2984418.png)

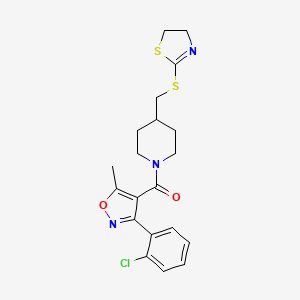

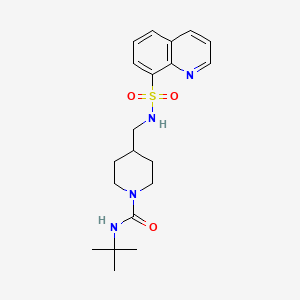
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2984428.png)
![1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrrolidine](/img/structure/B2984429.png)
![Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2984430.png)
